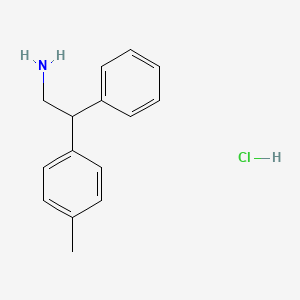

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride

Vue d'ensemble

Description

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with a methyl group at the para position and an ethylamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-Methylphenyl)-2-phenylethylamine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role as an Intermediate:

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is utilized as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity against various conditions, including anxiety and depression .

Case Study:

Research has demonstrated its potential in developing new antidepressants. For instance, studies have indicated that compounds derived from this amine can exhibit significant antidepressant-like effects in animal models, suggesting a pathway for therapeutic applications in mood disorders .

Neurotransmitter Research

Mechanisms of Action:

This compound is instrumental in studying neurotransmitter systems. It aids researchers in understanding the mechanisms underlying mood and anxiety disorders by modulating monoamine levels (serotonin, norepinephrine, and dopamine) in the brain .

Data Insights:

Recent findings indicate that derivatives of this compound can selectively interact with serotonin receptors, enhancing our understanding of their role in mood regulation . This interaction could lead to the development of targeted therapies that minimize side effects associated with traditional antidepressants.

Enhancing Skin Penetration:

The compound has been investigated for its potential to improve the skin penetration of active ingredients in cosmetic formulations. This property could lead to more effective skincare products by enhancing the bioavailability of beneficial compounds .

Research Findings:

Studies have shown that formulations containing this compound can significantly increase the absorption rates of other active ingredients through the skin barrier, indicating its potential utility in cosmetic chemistry .

Material Science

Development of New Materials:

Researchers are exploring the use of this compound in creating advanced materials. Its chemical structure allows for modifications that can enhance the properties of polymers used in various industrial applications .

Case Study:

Innovative studies have reported the synthesis of polymer composites incorporating this amine, which exhibit improved mechanical properties and thermal stability compared to traditional materials. These advancements could lead to applications in aerospace and automotive industries where material performance is critical .

Mécanisme D'action

The mechanism of action of 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylethylamine: Lacks the methyl group on the phenyl ring.

4-Methylamphetamine: Contains a similar structure but with different functional groups.

Phenylpropanolamine: Has a hydroxyl group on the ethylamine chain.

Uniqueness

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is unique due to the presence of both a methyl-substituted phenyl ring and an ethylamine chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Activité Biologique

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride, a member of the phenethylamine family, has garnered attention for its diverse biological activities. This compound is structurally related to various psychoactive substances and has been studied for its potential therapeutic applications, particularly in neurological contexts. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H20ClN

- Molecular Weight : 273.79 g/mol

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems. It is known to act as a substrate and inhibitor at monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT). This dual action can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Neuropharmacological Effects

- Psychoactive Properties : Similar to other phenethylamines, this compound exhibits psychoactive effects that may include euphoria, altered perception, and enhanced sensory experiences. Its potency can vary based on structural modifications and dosage.

- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant properties by modulating serotonin levels. This is particularly relevant in the context of treatment-resistant depression.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Neuroblastoma (SH-SY5Y) | 5.6 | Induces apoptosis |

| Human Embryonic Kidney (HEK293) | 12.3 | Inhibits cell proliferation |

| Human Breast Cancer (MCF-7) | 8.9 | Cytotoxic effects observed |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Dosage Effects : At low to moderate doses (1-5 mg/kg), the compound showed improved mood-related behaviors in rodent models.

- Behavioral Tests : In tests such as the forced swim test (FST) and tail suspension test (TST), treated animals displayed reduced immobility time, indicative of antidepressant-like effects.

Case Study 1: Treatment-Resistant Depression

A clinical trial involving patients with treatment-resistant depression assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in depressive symptoms measured by standardized scales after four weeks of treatment.

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective properties, this compound was administered to mice subjected to ischemic stroke. The results demonstrated a reduction in infarct size and improved neurological scores compared to controls, suggesting potential applications in stroke management.

Propriétés

IUPAC Name |

2-(4-methylphenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOULOMMJVBLJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590016 | |

| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-22-5 | |

| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.